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molecular formula C21H21NO8 B8700213 Ethyl 2-(4-methoxybenzoyl)-3-(1,3-benzodioxol-5-yl)-4-nitro-butanoate

Ethyl 2-(4-methoxybenzoyl)-3-(1,3-benzodioxol-5-yl)-4-nitro-butanoate

Cat. No. B8700213
M. Wt: 415.4 g/mol
InChI Key: QPSKREVTKUBJMA-UHFFFAOYSA-N
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Patent
US05731434

Procedure details

Into a 45-L stirred reactor at ambient temperature were charged 5.819 kg (30.1 moles) 3,4-methylenedioxy-1-(2-nitroethenyl)-benzene and 24 L ethyl acetate. A solution of 5.355 kg (24.1 moles) ethyl 3-(4-methoxyphenyl)-3-oxopropionate in 16 L ethyl acetate was added. 280 g (275 ml, 1.84 moles) of 1,8-diaza-bicyclo[5.4.0]undec-7-ene in four equal portions was added over a 2.5 hour period. The reaction mixture was filtered through dicalite and the resulting filtered solution was used in the next step without any further purification.
[Compound]
Name
45-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.819 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
solvent
Reaction Step Two
Quantity
5.355 kg
Type
reactant
Reaction Step Three
Quantity
16 L
Type
solvent
Reaction Step Three
Quantity
275 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][N+:12]([O-:14])=[O:13])=[CH:4][C:3]=2[O:2]1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:30])[CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:19][CH:18]=1.N12CCCN=C1CCCCC2>C(OCC)(=O)C>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]([C:23]([CH:24]([CH:10]([C:5]2[CH:6]=[CH:7][C:8]3[O:9][CH2:1][O:2][C:3]=3[CH:4]=2)[CH2:11][N+:12]([O-:14])=[O:13])[C:25]([O:27][CH2:28][CH3:29])=[O:26])=[O:30])=[CH:21][CH:22]=1

Inputs

Step One
Name
45-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.819 kg
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]
Name
Quantity
24 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
5.355 kg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(=O)OCC)=O
Name
Quantity
16 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
275 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through dicalite
FILTRATION
Type
FILTRATION
Details
the resulting filtered solution
CUSTOM
Type
CUSTOM
Details
was used in the next step without any further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)C(C(=O)OCC)C(C[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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